molecular formula C13H15F2NO B6239734 3,3-difluoro-N-phenylcyclohexane-1-carboxamide CAS No. 2378503-72-9

3,3-difluoro-N-phenylcyclohexane-1-carboxamide

Cat. No. B6239734
CAS RN: 2378503-72-9
M. Wt: 239.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-N-phenylcyclohexane-1-carboxamide (DFC) is an organic compound that has been used in a variety of scientific research applications. It has been studied for its ability to act as an inhibitor of enzymes and its role in biochemical and physiological processes. In

Scientific Research Applications

3,3-difluoro-N-phenylcyclohexane-1-carboxamide has been used in a variety of scientific research applications. It has been studied for its ability to act as an inhibitor of enzymes, including the enzymes involved in the metabolism of drugs and other compounds. It has also been studied for its role in biochemical and physiological processes, such as its ability to regulate the activity of certain hormones. Additionally, it has been used as a model compound in studies of the structure and function of enzymes.

Mechanism of Action

3,3-difluoro-N-phenylcyclohexane-1-carboxamide acts as an inhibitor of enzymes by forming a covalent bond with the enzyme's active site. This bond prevents the enzyme from binding to its substrate, thus inhibiting its activity. Additionally, 3,3-difluoro-N-phenylcyclohexane-1-carboxamide can bind to other sites on the enzyme, such as allosteric sites, which can further modulate the enzyme's activity.
Biochemical and Physiological Effects
3,3-difluoro-N-phenylcyclohexane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs and other compounds, as well as to modulate the activity of certain hormones. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3,3-difluoro-N-phenylcyclohexane-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is relatively non-toxic and has a low cost. However, it has some limitations, such as its relatively low solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 3,3-difluoro-N-phenylcyclohexane-1-carboxamide. These include further exploration of its role in the metabolism of drugs and other compounds, as well as its ability to modulate the activity of certain hormones. Additionally, further research could explore its potential anti-inflammatory and anti-cancer effects. Additionally, further research could explore its potential use as a model compound in studies of the structure and function of enzymes. Finally, further research could explore its potential use in drug design and development.

Synthesis Methods

3,3-difluoro-N-phenylcyclohexane-1-carboxamide can be synthesized by a two-step process. First, a reaction between cyclohexanone and N-phenyl-3,3-difluorobutyronitrile is conducted in the presence of a base such as potassium carbonate. This reaction produces N-phenyl-3,3-difluorocyclohexanecarbonitrile. This intermediate can then be reacted with acetic anhydride in the presence of a base such as sodium acetate. This reaction produces 3,3-difluoro-N-phenylcyclohexane-1-carboxamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-difluoro-N-phenylcyclohexane-1-carboxamide can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "Cyclohexanone", "Benzene", "Fluorine gas", "Ammonia gas", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 3-phenylcyclohexanone", "Cyclohexanone is reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 3-phenylcyclohexanone.", "Step 2: Synthesis of 3,3-difluorocyclohexanone", "3-Phenylcyclohexanone is reacted with fluorine gas in the presence of a catalyst, such as iodine, to form 3,3-difluorocyclohexanone.", "Step 3: Synthesis of 3,3-difluoro-N-phenylcyclohexanamine", "3,3-Difluorocyclohexanone is reacted with ammonia gas in the presence of sodium hydroxide to form 3,3-difluoro-N-phenylcyclohexanamine.", "Step 4: Synthesis of 3,3-difluoro-N-phenylcyclohexan-1-ol", "3,3-Difluoro-N-phenylcyclohexanamine is reduced with sodium borohydride in methanol to form 3,3-difluoro-N-phenylcyclohexan-1-ol.", "Step 5: Synthesis of 3,3-difluoro-N-phenylcyclohexane-1-carboxylic acid", "3,3-Difluoro-N-phenylcyclohexan-1-ol is oxidized with sodium hypochlorite in the presence of hydrochloric acid to form 3,3-difluoro-N-phenylcyclohexane-1-carboxylic acid.", "Step 6: Synthesis of 3,3-difluoro-N-phenylcyclohexane-1-carboxamide", "3,3-Difluoro-N-phenylcyclohexane-1-carboxylic acid is reacted with ammonia gas in the presence of sodium bicarbonate and ethyl acetate to form 3,3-difluoro-N-phenylcyclohexane-1-carboxamide.", "Step 7: Purification", "The crude product is purified by recrystallization from diethyl ether and drying over magnesium sulfate." ] }

CAS RN

2378503-72-9

Product Name

3,3-difluoro-N-phenylcyclohexane-1-carboxamide

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.